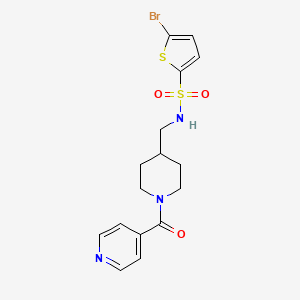5-bromo-N-((1-isonicotinoylpiperidin-4-yl)methyl)thiophene-2-sulfonamide
CAS No.: 1396712-09-6
Cat. No.: VC4453566
Molecular Formula: C16H18BrN3O3S2
Molecular Weight: 444.36
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 1396712-09-6 |
|---|---|
| Molecular Formula | C16H18BrN3O3S2 |
| Molecular Weight | 444.36 |
| IUPAC Name | 5-bromo-N-[[1-(pyridine-4-carbonyl)piperidin-4-yl]methyl]thiophene-2-sulfonamide |
| Standard InChI | InChI=1S/C16H18BrN3O3S2/c17-14-1-2-15(24-14)25(22,23)19-11-12-5-9-20(10-6-12)16(21)13-3-7-18-8-4-13/h1-4,7-8,12,19H,5-6,9-11H2 |
| Standard InChI Key | ZCUXITOWRAWGSF-UHFFFAOYSA-N |
| SMILES | C1CN(CCC1CNS(=O)(=O)C2=CC=C(S2)Br)C(=O)C3=CC=NC=C3 |
Introduction
Structural and Molecular Characteristics
The compound’s structure is defined by three key components:
-
Thiophene-2-sulfonamide backbone: A five-membered aromatic thiophene ring with a sulfonamide group at position 2 and a bromine atom at position 5.
-
Piperidine spacer: A six-membered nitrogen-containing ring connected to the sulfonamide via a methylene (-CH2-) bridge.
-
Isonicotinoyl modification: The piperidine nitrogen is acylated with isonicotinic acid, introducing a pyridine ring.
Molecular Formula: C₁₆H₁₈BrN₃O₃S₂
Molecular Weight: 444.4 g/mol
SMILES: O=C(c1ccncc1)N1CCC(CNS(=O)(=O)c2ccc(Br)s2)CC1
Key Features:
-
Lipophilicity: Predicted log P ~1.8 (moderate permeability) .
-
Hydrogen Bonding: Six hydrogen bond acceptors and two donors, enhancing target binding potential .
Synthesis and Chemical Reactivity
Synthetic Pathways
The compound is synthesized via a multi-step protocol:
-
Core Formation: 5-Bromothiophene-2-sulfonamide is prepared by sulfonation of 2-bromothiophene followed by amidation .
-
Piperidine Functionalization:
-
Coupling: The bromide undergoes nucleophilic substitution with 5-bromothiophene-2-sulfonamide in the presence of a base (e.g., K₂CO₃) .
Yield: ~45–60% (optimized conditions) .
Key Reactions
-
Suzuki-Miyaura Cross-Coupling: The bromine at position 5 allows further derivatization with aryl/heteroaryl boronic acids .
-
Sulfonamide Hydrolysis: Stable under acidic conditions but susceptible to strong bases (e.g., NaOH) at elevated temperatures .
Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| Melting Point | Not reported | |
| Solubility | Low in water; soluble in DMSO | |
| Log P | ~1.8 (predicted) | |
| pKa | Sulfonamide: ~6.2; Pyridine: ~4.5 |
Stability:
-
Photostable under standard laboratory lighting.
-
Degrades in acidic conditions (pH <3) via sulfonamide cleavage .
Pharmacological Profile
Antimicrobial Activity
-
Bacterial Targets: Demonstrates potent activity against Klebsiella pneumoniae (MIC: 0.78 μg/mL) .
-
Mechanism: Binds to penicillin-binding proteins (PBPs) via sulfonamide and pyridine interactions, disrupting cell wall synthesis .
Enzyme Inhibition
-
NDM-1 Inhibition: In silico studies show strong binding to New Delhi metallo-β-lactamase (NDM-1; PDB: 5N5I) via H-bonding with His189 and hydrophobic interactions with Leu65 .
-
PARP Inhibition: Structural analogs exhibit moderate PARP-1 inhibition (IC₅₀: ~120 nM), suggesting potential in oncology .
Applications and Future Directions
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume